molecular formula C16H23N3O B2631491 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide CAS No. 1209271-03-3

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide

Cat. No.: B2631491
CAS No.: 1209271-03-3
M. Wt: 273.38
InChI Key: XFGKCLXMNBTNPP-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, a dimethylpropyl group, and a dimethylphenylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,3-dimethylphenyl)acetamide. This intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the dimethylphenylamino group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dimethylphenyl)amino]acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets compared to its analogs.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-8-6-7-12(3)13(14)4/h6-8,11,18H,9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGKCLXMNBTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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